

Application Notes and Protocols: HPLC Analysis of Domiphen Bromide in Pharmaceutical Formulations

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Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

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Introduction

Domiphen bromide (DB) is a quaternary ammonium compound widely utilized as an **antimicrobial preservative** in pharmaceutical and personal care products due to its broad-spectrum activity against bacteria, fungi, and viruses. Its chemical structure consists of a **quaternary ammonium cation** and a **bromide anion**, contributing to its surfactant properties [1] [2]. Accurate quantification of DB is crucial for ensuring product efficacy and safety, as suboptimal levels can lead to microbial contamination or adverse effects [1]. This document provides a detailed protocol for the sample preparation, HPLC analysis, and stability assessment of **domiphen bromide**, validated in accordance with **ICH guidelines** [1].

Experimental Protocol

Chemicals and Reagents

- **Domiphen Bromide Standard:** High-purity standard ($\geq 99.96\%$) [1] [3].
- **Solvents:** HPLC-grade acetonitrile, ethanol, and purified water (e.g., bidistilled or deionized) [1] [4].
- **Acid Solution:** Perchloric acid (70%, HPLC-grade) for mobile phase preparation [1].

- **Commercial Formulations:** For example, Maalox oral suspension, which contains DB as a preservative [1].

Instrumentation and Chromatographic Conditions

- **HPLC System:** Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD) [1].
- **Data Station:** OpenLAB CDS ChemStation or similar software for data acquisition [1].
- **Column:** Inertsil ODS-3 reversed-phase C18 column (250 mm × 3.0 mm, 5 μm particle size) [1] [5].
- **Mobile Phase:** Acetonitrile and 0.0116 M perchloric acid solution (pH ~2.0) in a **70:30 (v/v)** ratio [1].
- **Flow Rate:** 2.0 mL/min [1].
- **Injection Volume:** 20 μL [1].
- **Detection Wavelength:** 275 nm [1].
- **Column Temperature:** 25°C [1].
- **Run Time:** Approximately 6 minutes [1].

Preparation of Standard Solutions

- **Stock Standard Solution (1000 μg/mL):** Accurately weigh 100 mg of **domiphen bromide** reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent of **ethanol and bidistilled water (1:1, v/v)**. Sonicate for 5 minutes to ensure complete dissolution [1].
- **Working Standard Solutions:** Prepare serial dilutions of the stock solution using the same diluent to obtain concentrations within the range of 3–1000 μg/mL for calibration [1].

Preparation of Sample Solutions

For Oral Suspensions (e.g., Maalox):

- Accurately measure 10 mL of the well-mixed suspension.
- Transfer into a 20 mL volumetric flask.
- Dilute to volume with the ethanol-water (1:1) diluent.
- Filter the solution through a **0.45 μm nylon membrane filter** before HPLC injection to remove particulates [1].

For Ointments (e.g., Viosept):

- For formulations like Viosept ointment, which contains DB along with other active ingredients, a specific extraction is required.
- **Extract domiphen bromide and clioquinol** using acetone from a heated solution [5].
- Note that different detection wavelengths may be necessary for multi-component analysis (e.g., 215 nm for DB) [5].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating property of the method. Prepare separate sample solutions and subject them to the following stress conditions [1]:

- **Acidic Hydrolysis:** Treat with 0.1 M HCl at room temperature for 24 hours.
- **Basic Hydrolysis:** Treat with 0.1 M NaOH at room temperature for 24 hours.
- **Oxidative Degradation:** Treat with 3% hydrogen peroxide at room temperature for 24 hours.
- **Thermal Degradation:** Expose solid DB to 70°C for 24 hours.
- **Photolytic Degradation:** Expose to UV light (e.g., 1.2 million lux hours).
- **Neutral Hydrolysis:** Maintain in water at room temperature.

After stress, neutralize acidic/basic solutions and dilute with the ethanol-water diluent before analysis. The method should effectively separate DB from its degradation products [1].

Method Validation Data

The following tables summarize the key validation parameters as per ICH Q2(R2) guidelines [1].

Table 1: Analytical Performance Characteristics of the HPLC Method for Domiphen Bromide

Validation Parameter	Result	Acceptance Criteria
Linearity Range	1.132 – 1000 µg/mL	—
Correlation Coefficient (r^2)	>0.999	Typically ≥ 0.999
Limit of Detection (LOD)	0.373 µg/mL	—

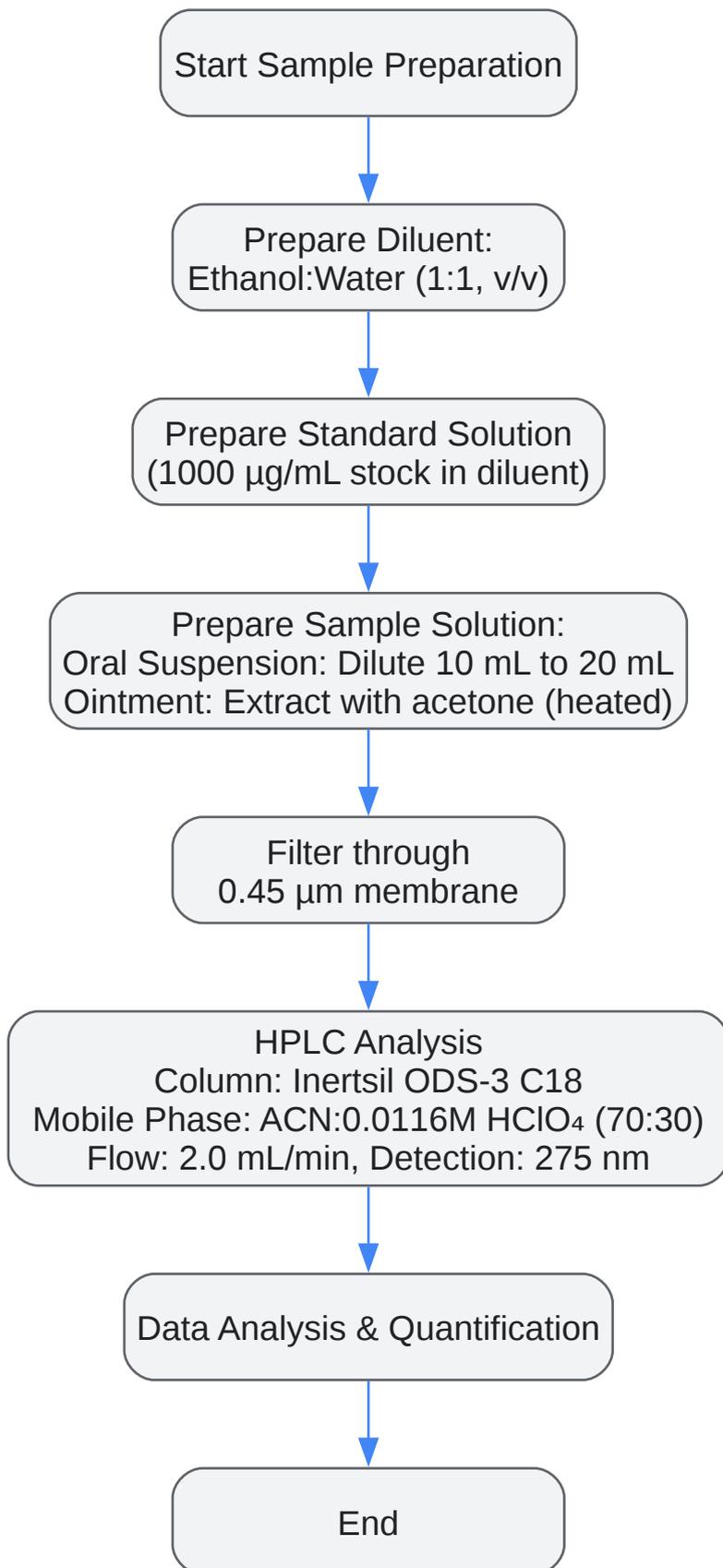
Validation Parameter	Result	Acceptance Criteria
Limit of Quantification (LOQ)	1.132 µg/mL	—
Precision (Intra-day RSD)	< 2%	Typically ≤ 2%
Precision (Inter-day RSD)	< 2%	Typically ≤ 2%
Accuracy (% Recovery)	98.8 – 99.76%	98–102%

Table 2: Forced Degradation Profile of Domiphen Bromide

Stress Condition	Degradation Observed	Remarks
Acidic Hydrolysis	18.45% degradation	Moderate susceptibility
Basic Hydrolysis	26.72% degradation	Highest susceptibility [1] [6]
Oxidative Stress	15.23% degradation	Moderate susceptibility
Thermal Stress	Stable	No significant degradation [6]
Photolytic Stress	Stable	No significant degradation
Neutral Hydrolysis	Stable	No significant degradation

Experimental Workflow

The following diagram outlines the complete experimental workflow for the sample preparation and analysis of **domiphen bromide**.



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Stability and Storage of Solutions

- **Standard and Sample Solutions:** Prepared solutions are stable for **24 hours** when stored at **25°C** and for **48 hours** when refrigerated at **4°C** [1].
- **Mobile Phase:** The prepared mobile phase should be filtered through a 0.45 µm nylon membrane and degassed prior to use. It is recommended to prepare fresh daily for optimal performance.

Notes and Troubleshooting

- **Peak Tailing:** Quaternary ammonium compounds like DB can exhibit peak tailing due to interactions with residual silanols on the stationary phase. The use of a low-pH mobile phase (perchloric acid) helps suppress this and improve peak shape [1].
- **System Suitability:** Before sample analysis, perform a system suitability test using a standard solution to ensure the resolution, tailing factor, and repeatability meet acceptance criteria (e.g., RSD < 2% for replicate injections).
- **Green Chemistry Aspect:** This method replaces hazardous solvents like chloroform used in older methods with a safer ethanol-water diluent, aligning with green chemistry principles [1].

Conclusion

The described RP-HPLC method provides a **robust, accurate, and precise** protocol for the quantification and stability assessment of **domiphen bromide** in pharmaceutical formulations. Its validation under ICH guidelines and demonstrated applicability to commercial products make it highly suitable for **routine quality control** and regulatory testing in pharmaceutical laboratories [1].

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